molecular formula C7H18O12P2 B10814798 Fructose 2,6-biphosphate sodium salt

Fructose 2,6-biphosphate sodium salt

Cat. No.: B10814798
M. Wt: 356.16 g/mol
InChI Key: LTKAGLRICCFMET-QAYODLCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructose 2,6-biphosphate sodium salt is a potent allosteric regulator of key enzymes involved in glycolysis and gluconeogenesis. It plays a crucial role in the regulation of glucose metabolism by modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fructose 2,6-biphosphate sodium salt is synthesized through the phosphorylation of fructose 6-phosphate. The reaction is catalyzed by the bifunctional enzyme phosphofructokinase 2/fructose 2,6-bisphosphatase. This enzyme has both kinase and phosphatase activities, which are regulated by its phosphorylation state .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant DNA technology to produce the bifunctional enzyme in large quantities. The enzyme is then used to catalyze the phosphorylation of fructose 6-phosphate under controlled conditions to produce fructose 2,6-biphosphate, which is subsequently converted to its sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Fructose 2,6-biphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It is phosphorylated by phosphofructokinase 2 and dephosphorylated by fructose 2,6-bisphosphatase .

Common Reagents and Conditions

The phosphorylation reaction requires adenosine triphosphate as a phosphate donor and is catalyzed by phosphofructokinase 2. The dephosphorylation reaction is catalyzed by fructose 2,6-bisphosphatase and results in the formation of fructose 6-phosphate and inorganic phosphate .

Major Products Formed

The major products formed from the dephosphorylation of this compound are fructose 6-phosphate and inorganic phosphate .

Scientific Research Applications

Fructose 2,6-biphosphate sodium salt has several scientific research applications:

Mechanism of Action

Fructose 2,6-biphosphate sodium salt exerts its effects by allosterically modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase. It increases the affinity of phosphofructokinase 1 for fructose 6-phosphate and decreases its affinity for inhibitory adenosine triphosphate and citrate. This activation of phosphofructokinase 1 enhances glycolysis and glucose breakdown .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fructose 2,6-biphosphate sodium salt is unique in its dual role as both an activator of phosphofructokinase 1 and an inhibitor of fructose 1,6-bisphosphatase. This dual regulation allows it to play a critical role in balancing glycolysis and gluconeogenesis, making it a key regulator of glucose metabolism .

Properties

Molecular Formula

C7H18O12P2

Molecular Weight

356.16 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate;methane

InChI

InChI=1S/C6H14O12P2.CH4/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);1H4/t3-,4-,5+,6+;/m1./s1

InChI Key

LTKAGLRICCFMET-QAYODLCCSA-N

Isomeric SMILES

C.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C.C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.